Welcome to the BenchChem Online Store!
molecular formula C6H3ClINO2 B1590745 1-Chloro-4-iodo-2-nitrobenzene CAS No. 41252-95-3

1-Chloro-4-iodo-2-nitrobenzene

Cat. No. B1590745
M. Wt: 283.45 g/mol
InChI Key: YHIUICUDBKZVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975418B2

Procedure details

To a jacketed reactor, acetic acid (450 mL) and acetic anhydride (225 mL) is charged at 10° C. Then, to the above mixture, NalO4 powder (97.2 g) and Iodine (77.2 g) is added under stirring. While keep internal temperature at below 30° C., conc. H2SO4 (720 mL) is added dropwise. Then, 2-chloro-nitrobenzene (Rt=11.11 min) is added in one portion, and heat the mixture gradually to 64° C. The resulting mixture continues to be stirred for usually at least 2 hours until process monitor shows almost complete conversion. Then, the mixture is cooled down to room temperature, and transferred slowly into another jacketed reactor with pre-cooled cold Na2SO3 solution (250 g Na2SO3 in 2000 mL water). Collect the wet cake by filtration and wash the cake with water (450 mL×2), then purification of the cake with n-heptane crystallization to afford 2-chloro-5-iodonitrobenzene in 62% yield and 98% HPLC purity (Rt=15.75 min).
[Compound]
Name
powder
Quantity
97.2 g
Type
reactant
Reaction Step One
Quantity
77.2 g
Type
reactant
Reaction Step One
Name
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
reactant
Reaction Step Four
Quantity
225 mL
Type
reactant
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[I:8]I.OS(O)(=O)=O.[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23].[O-]S([O-])=O.[Na+].[Na+]>C(O)(=O)C>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([I:8])=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23] |f:4.5.6|

Inputs

Step One
Name
powder
Quantity
97.2 g
Type
reactant
Smiles
Name
Quantity
77.2 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
720 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
2000 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
225 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at below 30° C.
STIRRING
Type
STIRRING
Details
to be stirred for usually at least 2 hours until process monitor
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture is cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
transferred slowly into another jacketed reactor
CUSTOM
Type
CUSTOM
Details
Collect the wet cake
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash the cake with water (450 mL×2)
CUSTOM
Type
CUSTOM
Details
purification of the cake
CUSTOM
Type
CUSTOM
Details
with n-heptane crystallization

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.